molecular formula C21H18Cl2N2O3S B12118084 1-(3,4-dichloro-2-methoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole

1-(3,4-dichloro-2-methoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole

Cat. No.: B12118084
M. Wt: 449.3 g/mol
InChI Key: CIBWOZHIDRGEMZ-UHFFFAOYSA-N
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Description

1-(3,4-dichloro-2-methoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole is a synthetic organic compound that belongs to the class of sulfonyl imidazoles. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichloro-2-methoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.

    Sulfonylation: The imidazole ring is then sulfonylated using 3,4-dichloro-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Naphthylmethylation: The final step involves the alkylation of the sulfonyl imidazole with a naphthalen-1-ylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichloro-2-methoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl or naphthylmethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halides, nucleophiles, or electrophiles can be used under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Possible applications in drug development, particularly as an anti-inflammatory or anticancer agent.

    Industry: Use in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-dichloro-2-methoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-dichlorophenylsulfonyl)-2-methyl-4,5-dihydro-1H-imidazole
  • 1-(2-methoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole
  • 1-(3,4-dichloro-2-methoxybenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole

Uniqueness

1-(3,4-dichloro-2-methoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole is unique due to the presence of both the 3,4-dichloro-2-methoxybenzenesulfonyl and naphthalen-1-ylmethyl groups, which confer distinct chemical properties and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C21H18Cl2N2O3S

Molecular Weight

449.3 g/mol

IUPAC Name

1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazole

InChI

InChI=1S/C21H18Cl2N2O3S/c1-28-21-18(10-9-17(22)20(21)23)29(26,27)25-12-11-24-19(25)13-15-7-4-6-14-5-2-3-8-16(14)15/h2-10H,11-13H2,1H3

InChI Key

CIBWOZHIDRGEMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCN=C2CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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